molecular formula C12H14N2S2 B1479952 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098137-61-0

1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479952
CAS No.: 2098137-61-0
M. Wt: 250.4 g/mol
InChI Key: XYUMYSDQIDZQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused thiopyranopyrazole core structure, substituted with an ethyl group and a thiophene ring. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential, and is a common motif in compounds investigated for various biological activities . Similarly, thiophene-containing structures are frequently explored for their bioactive properties . The specific integration of these features in this compound makes it a valuable intermediate for constructing novel chemical libraries. Researchers can utilize this compound in high-throughput screening programs, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Its unique structure may be of particular interest for projects targeting cancer cell proliferation, given that related pyrazole and thiophene derivatives have demonstrated potent anticancer activities in vitro against various human cancer cell lines . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

1-ethyl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-2-14-11-4-6-16-8-10(11)12(13-14)9-3-5-15-7-9/h3,5,7H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUMYSDQIDZQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique fusion of a thiopyrano ring with a pyrazole moiety. Its molecular formula is C12H15N3SC_{12}H_{15}N_3S with a molecular weight of approximately 233.33 g/mol. The presence of the thiophene group enhances its electron-donating properties, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This is evidenced by its ability to inhibit cell proliferation in various cancer cell lines.
  • Case Study : A study evaluated the cytotoxic effects of similar compounds on MCF-7 breast cancer cells. Results indicated that these compounds significantly reduced cell viability and increased apoptotic markers compared to control groups .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Research Findings : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption and Metabolism : Preliminary data suggest that the compound has good oral bioavailability and undergoes hepatic metabolism. However, further studies are required to elucidate its metabolic pathways fully.
  • Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, high concentrations may lead to cytotoxic effects on normal cells.

Comparison with Related Compounds

To contextualize the biological activity of this compound within the broader category of pyrazole derivatives:

Compound NameBiological ActivityReference
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazoleAnticancer and anti-inflammatory
2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazideAnticancer
1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazoleAntimicrobial

Comparison with Similar Compounds

Structural Isomerism and Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Ethyl (C1), Thiophen-3-yl (C3) C${12}$H${14}$N$_2$OS 234.32 Baseline structure; moderate lipophilicity
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Ethyl (C1), Thiophen-2-yl (C3) C${12}$H${14}$N$_2$OS 234.32 Thiophene substitution at 2-position alters electronic distribution
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Isopropyl (C1), Thiophen-3-yl (C3) C${13}$H${16}$N$_2$OS 248.34 Increased steric bulk; potential reduced solubility
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Ethyl (C1), Pyridin-4-yl (C3) C${13}$H${15}$N$_3$O 229.28 Pyridine introduces basic nitrogen; enhanced hydrogen bonding capability
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Carboxylic acid (C3) C$7$H$8$N$2$O$2$S 184.22 High polarity due to -COOH group; improved aqueous solubility
Key Observations:
  • Alkyl Substituents : The isopropyl group in increases steric hindrance, which may reduce membrane permeability compared to the ethyl group.
  • Heteroaromatic Rings : Pyridine substitution () introduces a basic nitrogen, altering electronic properties and enabling salt formation for improved solubility.
  • Functional Groups : Carboxylic acid derivatives () exhibit higher polarity, making them suitable for ionic interactions but less likely to cross lipid membranes.
Key Observations:
  • Green Chemistry : Microwave and ultrasound-assisted syntheses () improve reaction efficiency and reduce environmental impact.
  • Catalysts : Piperidine is commonly used to facilitate cyclocondensation reactions ().
  • Yield Optimization : Higher yields (75–85%) are achieved for carboxylic acid derivatives due to straightforward hydrolysis ().
Key Observations:
  • Antitumor Efficacy : Carboxylic acid derivatives () show potent activity (IC$_{50}$ < 2.5 μM), likely due to interactions with histone deacetylases (HDACs).
  • In Vivo Potential: Mercaptohexyl derivatives () demonstrate notable in vivo activity, suggesting that alkyl chain modifications enhance bioavailability.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves:

  • Formation of the pyrazole core, often via condensation or cyclization reactions involving hydrazines and β-dicarbonyl compounds or related precursors.
  • Construction of the tetrahydrothiopyrano ring fused to the pyrazole, which involves sulfur-containing intermediates and ring closure steps.
  • Introduction of the thiophen-3-yl substituent at the 3-position of the pyrazole ring, often through coupling or condensation reactions.

Detailed Preparation Method from Patent Literature

A comprehensive and reproducible synthetic method is described in a Chinese patent (CN108546266B) for the closely related 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, which can be adapted for the thiopyrano analog by substituting oxygen with sulfur in the ring system.

Stepwise Synthesis:

Step Reaction Description Conditions Key Reagents Yield & Notes
1 Reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran solvent under lithium bis(trimethylsilyl)amide catalysis -70 to -80 °C, under argon, 30-120 min Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide Intermediate 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate formed; reddish brown liquid; crude product used directly
2 Reaction of intermediate with hydrazine hydrate in glacial acetic acid to form pyrazole ring 20-30 °C, overnight stirring Hydrazine hydrate, glacial acetic acid Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate formed; crude white solid after workup
3 Hydrolysis of ester to carboxylic acid by lithium hydroxide aqueous solution in ethanol 40-60 °C Lithium hydroxide aqueous solution, ethanol Final 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid obtained with purity up to 99%

Notes:

  • The molar ratios are critical: tetrahydropyranone to lithium bis(trimethylsilyl)amide is 1:0.5–1.2; tetrahydropyranone to diethyl oxalate is 1:0.5–1.2.
  • pH adjustment during workup is done with concentrated hydrochloric acid (pH 2–3) and sodium carbonate.
  • The total yield across three steps is approximately 65%.
  • The method avoids explosive reagents like ethyl diazoacetate, improving safety and scalability.
  • Although this method is for the oxygen analog, replacing tetrahydropyranone with tetrahydrothiopyranone and adjusting conditions can yield the thiopyrano analog.

Alternative Synthetic Approaches

Knoevenagel Condensation-Based Method

A synthetic route involving Knoevenagel condensation has been reported for related thiopyrano[4,3-c]pyrazole derivatives:

  • Starting from 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehyde derivatives.
  • Refluxing in glacial acetic acid with sodium acetate or stirring at room temperature in PEG-400 solvent.
  • The reaction proceeds via condensation to form the thiopyrano-fused pyrazole.
  • Yields up to 89% reported with recrystallization purification.

This method demonstrates the utility of Knoevenagel condensation in constructing the thiopyrano ring fused to pyrazole, with the advantage of mild reaction conditions and relatively high yields.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Advantages Limitations
Lithium bis(trimethylsilyl)amide-mediated multi-step synthesis (Patent CN108546266B) 1) Condensation of tetrahydropyranone with diethyl oxalate 2) Hydrazine ring closure 3) Hydrolysis Low temp (-70 to -80 °C), argon atmosphere, mild hydrolysis ~65% total Safe, scalable, high purity product Requires low temperature control, multi-step
Knoevenagel condensation with thiazolidinone and pyrazole aldehyde Reflux in acetic acid or room temp in PEG-400 Reflux 2h or RT stirring Up to 89% Mild conditions, good yield Specific to certain substituents, purification needed
Multicomponent acid-catalyzed synthesis One-pot reaction of β-ketoesters, hydrazines, aldehydes, malononitrile Room temp, solvent-free, acid catalyst High yields Fast, simple, efficient May require adaptation for thiopyrano ring

Research Findings and Analytical Data

  • The Knoevenagel condensation products show characteristic IR absorption around 1715 cm⁻¹ for carbonyl groups.
  • ^1H-NMR spectra confirm aromatic and pyrazole protons with multiplets in 7.4–8.9 ppm range.
  • Mass spectrometry confirms molecular ion peaks consistent with the fused heterocycle structure.
  • Elemental analysis aligns closely with calculated values, confirming compound purity and composition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.